molecular formula C7H8BrCl2N B599048 2-Bromo-4-chloro-N-methylaniline hydrochloride CAS No. 1199773-47-1

2-Bromo-4-chloro-N-methylaniline hydrochloride

Cat. No.: B599048
CAS No.: 1199773-47-1
M. Wt: 256.952
InChI Key: MTOMIVPYZKFEBW-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the amino group is methylated. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

2-Bromo-4-chloro-N-methylaniline hydrochloride has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2-Bromo-4-chloro-N-methylaniline hydrochloride is not provided in the search results, compounds of similar structure are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They may also be toxic if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-methylaniline hydrochloride typically involves the bromination and chlorination of N-methylaniline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms on the benzene ring can participate in various binding interactions, influencing the compound’s biological activity. The methylated amino group can also affect the compound’s solubility and reactivity, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-N-methylaniline hydrochloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the methylated amino group. This combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-bromo-4-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMIVPYZKFEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681963
Record name 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-47-1
Record name 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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